3,5-Di(hydroxymethyl)phenol

概要

説明

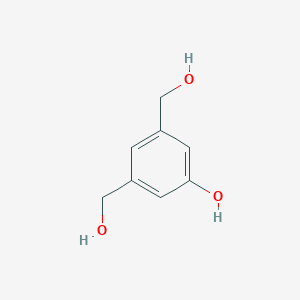

3,5-Di(hydroxymethyl)phenol is an organic compound with the molecular formula C8H10O3. It is a phenolic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 3 and 5 positions.

準備方法

Synthetic Routes and Reaction Conditions

3,5-Di(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of phenol using formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the phenol reacting with formaldehyde to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

化学反応の分析

Types of Reactions

3,5-Di(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of 3,5-dicarboxyphenol.

Reduction: Formation of 3,5-dihydroxymethylcyclohexanol.

Substitution: Formation of various substituted phenols depending on the electrophile used.

科学的研究の応用

Applications in Material Science

1. Phenolic Resins:

3,5-Di(hydroxymethyl)phenol serves as a modifier for phenolic resins. The compound can enhance the thermal stability and mechanical properties of these resins when used in formulations for adhesives and coatings. The presence of hydroxymethyl groups allows for cross-linking reactions that improve the resin's performance under heat and stress conditions .

2. Epoxy Resins:

The compound is also utilized as a hardening agent for epoxy resins. Its ability to react with epoxides leads to the formation of robust networks that are essential for applications in casting and powder coating .

3. Photoresist Materials:

Due to its chemical structure, this compound is employed in the production of photoresist materials used in lithography processes. These materials are vital for microelectronics and semiconductor manufacturing as they provide high resolution and sensitivity to light exposure .

Pharmaceutical Applications

1. Antioxidant Properties:

Research indicates that this compound exhibits antioxidant properties, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Its effectiveness as an antioxidant is attributed to its ability to scavenge free radicals .

2. Drug Development:

The compound has been explored for its potential in drug delivery systems due to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for formulating drugs that require specific release profiles .

Environmental Applications

1. Pollutant Removal:

this compound has shown promise as a monomer for creating macromolecules capable of adsorbing hydrophobic organic pollutants from aqueous environments. This application is particularly relevant in environmental remediation efforts aimed at cleaning contaminated water sources .

Case Studies

作用機序

The mechanism of action of 3,5-Di(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant properties .

類似化合物との比較

Similar Compounds

- 3,4-Di(hydroxymethyl)phenol

- 2,5-Di(hydroxymethyl)phenol

- 4,4’-Dihydroxy-3,5-di(hydroxymethyl)diphenyl methane

Uniqueness

3,5-Di(hydroxymethyl)phenol is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties.

生物活性

3,5-Di(hydroxymethyl)phenol, also known as 2,6-dihydroxy-1,4-benzenedimethanol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer effects, antioxidant capabilities, and its mechanisms of action based on recent research findings.

- Chemical Formula : C₈H₁₀O₃

- Molecular Weight : 154.16 g/mol

- CAS Number : 153707-56-3

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in various cancer cell lines, demonstrating a dose-dependent response. The compound was shown to inhibit cell proliferation and affect cell cycle progression, particularly causing an accumulation of cells in the G2/M phase, which is indicative of cell cycle arrest .

Table 1: Anticancer Activity of this compound

The compound's mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptotic pathways .

2. Antioxidant Properties

This compound has also been studied for its antioxidant potential. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is essential for protecting cells from oxidative damage, which can lead to various diseases, including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activity Assessment

| Assay Type | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 15 | 72 |

| ABTS Assay | 10 | 65 |

| FRAP (Ferric Reducing) | 12 | 58 |

These results indicate that higher concentrations of the compound correlate with increased antioxidant activity, suggesting its potential utility in therapeutic applications aimed at combating oxidative stress-related conditions.

Case Study: In Vitro Analysis

In a controlled laboratory setting, the effects of varying concentrations of this compound were tested on HeLa cells. The study revealed that at concentrations above 10 µM, there was a significant increase in apoptotic markers as evidenced by flow cytometry analysis. The results suggested that the compound not only inhibits proliferation but also actively induces programmed cell death through intrinsic apoptotic pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with cellular targets effectively. The presence of hydroxymethyl groups enhances its solubility and reactivity with biomolecules such as proteins and nucleic acids.

特性

IUPAC Name |

3,5-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFWPXJYAIJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364030 | |

| Record name | 3,5-Di(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153707-56-3 | |

| Record name | 3,5-Di(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。